molecular formula C17H20N2O3S B15113154 2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide

2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B15113154
M. Wt: 332.4 g/mol
InChI Key: OIWNLIACLYNXQN-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to form the thiazole ring. The final step involves the acylation of the thiazole derivative with tetrahydrofuran-2-ylmethylamine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carboxamide group would yield an amine derivative.

Scientific Research Applications

2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity. It may also interact with specific receptors or enzymes involved in cancer cell proliferation, leading to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydrofuran-2-ylmethyl moiety, in particular, may contribute to its enhanced solubility and bioavailability compared to other thiazole derivatives.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H20N2O3S/c1-11-15(16(20)18-10-14-4-3-9-22-14)23-17(19-11)12-5-7-13(21-2)8-6-12/h5-8,14H,3-4,9-10H2,1-2H3,(H,18,20)

InChI Key

OIWNLIACLYNXQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3CCCO3

Origin of Product

United States

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